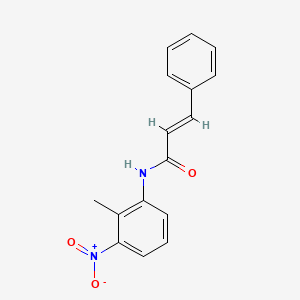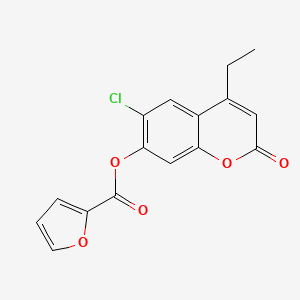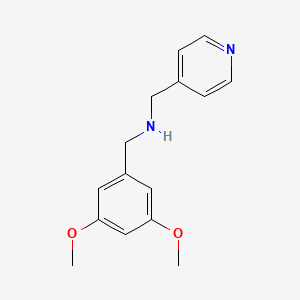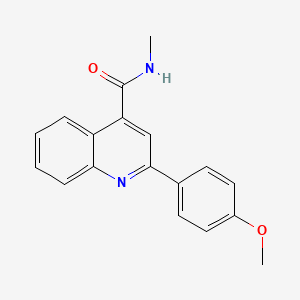
1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole
説明
1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 215.131014166 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Agents
A novel series of pyrrole derivatives have been synthesized, demonstrating significant antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic ring in their structure, and the introduction of a methoxy group enhances this activity. These compounds offer a potential template for developing new antimicrobial agents (Hublikar et al., 2019).
Synthesis of Pyrrole Derivatives
Pyrrole derivatives, including 1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole, have been synthesized through various chemical reactions, such as the Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation. These derivatives have potential applications in various fields of chemistry and pharmaceuticals due to their unique structural properties (Li, 2010).
Organic Electronics and Fluorescence
Certain pyrrole derivatives, including those with methoxybenzyl substituents, have been studied for their potential in organic electronics and as fluorescent materials. Their unique structural properties influence their electronic and photophysical behaviors, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes (Murphy et al., 2019).
Corrosion Inhibition
A specific pyrrole derivative has been synthesized and shown to act as an effective corrosion inhibitor. This compound exhibits good inhibition efficiency on steel surfaces by blocking active sites. The structural properties of pyrrole derivatives, including those with methoxybenzyl groups, contribute to their effectiveness as corrosion inhibitors (Louroubi et al., 2019).
Anion Binding
Bis-amidopyrrole derivatives, related to pyrrole-2,5-diacetic acid, have been prepared and shown to be effective anion receptors. These compounds, due to their flexible hydrogen bonding array, have potential applications in sensing and molecular recognition (Li et al., 2004).
Scientific Research Applications of this compound
Antimicrobial Properties
This compound derivatives have demonstrated significant antimicrobial properties. For instance, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and showcased in vitro antimicrobial activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further enhanced the activity. This discovery provides an interesting template for new antimicrobial agents and may aid in designing new therapeutic tools (Hublikar et al., 2019).
Photochemical Reactivity and Fluorescent Probes
This compound derivatives have also been explored for their photochemical reactivity and potential as fluorescent probes. The N-alkyl compounds derived from this structure show varied photochemical reactivity, including [2 + 2] photocycloaddition and photocyclodimerisation. Additionally, certain derivatives have shown promise as fluorescent probes for detecting low levels of carbon dioxide, offering potential applications in biological and medical fields (Ihlefeld & Margaretha, 1992), (Wang et al., 2015).
Organic Electronics
In the field of organic electronics, this compound derivatives have been incorporated into luminescent polymers. For example, polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain exhibited strong fluorescence and solubility in common organic solvents. This material shows potential in organic optoelectronic applications due to its high fluorescence quantum yield and unique optical properties (Zhang & Tieke, 2008).
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11-4-5-12(2)15(11)10-13-6-8-14(16-3)9-7-13/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIDWYVYQADTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)



![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5807787.png)


![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)
